2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide” is a complex organic molecule that contains several functional groups including a pyridine ring, a triazole ring, a pyridazine ring, and an acetamide group .
Molecular Structure Analysis
The molecule contains several heterocyclic rings, including a pyridine ring, a triazole ring, and a pyridazine ring. These rings are fused together, creating a complex three-dimensional structure .Aplicaciones Científicas De Investigación
Synthesis and Insecticidal Applications
- The synthesis of heterocyclic compounds incorporating a thiadiazole moiety has been explored for their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. Such compounds, including pyrrole, pyridine, and triazolo[4,3-b]pyridazine derivatives, demonstrate a range of insecticidal activities, highlighting the chemical versatility and potential agricultural applications of these compounds (Fadda et al., 2017).
Antimicrobial Activity
- Research into thienopyrimidine and pyridotriazine derivatives has revealed pronounced antimicrobial activity, suggesting their utility in developing new therapeutic agents. This work emphasizes the importance of heterocyclic compounds in medicinal chemistry for combating microbial resistance (Bhuiyan et al., 2006).
Biological Assessment of Fused Heterocyclic Triazoles
- The development of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides has been undertaken to explore their biological properties. Such studies are crucial for expanding the scope of heterocyclic compounds in drug development, with a focus on their synthesis and pharmacological evaluation (Karpina et al., 2019).
Antihistaminic and Anti-inflammatory Activities
- Investigations into fused pyridazines have shown that certain compounds exhibit both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. This research underscores the therapeutic potential of heterocyclic compounds in treating allergic conditions and inflammatory responses (Gyoten et al., 2003).
Exploration of Pyridine-Pyrazole Hybrid Derivatives
- The synthesis and in vitro screening of pyridine and fused pyridine derivatives for antimicrobial and antioxidant activities highlight the ongoing exploration of heterocyclic compounds in addressing various biomedical challenges. Molecular docking screenings towards specific proteins further illustrate the potential of these compounds in targeted therapies (Flefel et al., 2018).
Mecanismo De Acción
Target of Action
Similar compounds bearing the [1,2,4]triazolo[4,3-a]pyrazine moiety have been reported to inhibitc-Met kinase . Other targets could include CDK4/6 and Janus kinases (JAKs) , which are often targeted by similar compounds.
Mode of Action
Compounds with similar structures have been shown to inhibit their targets by binding to the active site, preventing the phosphorylation and activation of downstream signaling pathways .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its targets. For instance, c-Met kinase is involved in cell growth, survival, and migration through the HGF/c-Met signaling pathway . CDK4/6 and JAKs are involved in cell cycle regulation and cytokine signaling, respectively .
Pharmacokinetics
Similar compounds have been designed to have good bioavailability and reduced cyp inhibition .
Result of Action
The result of this compound’s action would depend on its specific targets and mode of action. In general, inhibition of kinases like c-Met, CDK4/6, and JAKs can lead to decreased cell proliferation and increased apoptosis, potentially making this compound useful for cancer therapy .
Propiedades
IUPAC Name |
N-(2-methylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c1-13-6-2-3-7-14(13)21-17(26)12-27-18-10-9-16-22-23-19(25(16)24-18)15-8-4-5-11-20-15/h2-11H,12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQGYSKDMLSINN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.